

Application Note: Preparation of HCTZ-CH2-HCTZ Reference Standard

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Compound of Interest

Compound Name: HCTZ-CH2-HCTZ

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Introduction

Hydrochlorothiazide (HCTZ) is a widely prescribed diuretic medication for the treatment of hypertension and edema. During the synthesis of HCTZ, and potentially as a degradation product, various impurities can be formed. One such critical impurity is the formaldehyde-mediated dimer, **HCTZ-CH2-HCTZ**, also known as Hydrochlorothiazide Impurity C in the European Pharmacopoeia.[1][2] The presence of this and other impurities can impact the safety and efficacy of the final drug product. Therefore, the availability of a high-purity reference standard for **HCTZ-CH2-HCTZ** is essential for the accurate identification, quantification, and control of this impurity in HCTZ drug substances and formulations.

This application note provides a detailed protocol for the synthesis, purification, and characterization of the **HCTZ-CH2-HCTZ** reference standard. The procedures outlined are designed to yield a reference standard of high purity, suitable for use in analytical method development, validation, and routine quality control testing.

Materials and Methods

Materials and Reagents

Material/Reagent	Grade	Supplier
Hydrochlorothiazide (HCTZ)	Pharmaceutical Grade	Commercially Available
Formaldehyde (37% in water)	ACS Reagent Grade	Commercially Available
Acetonitrile	HPLC Grade	Commercially Available
Water	Deionized, 18.2 MΩ·cm	In-house
Methanol	HPLC Grade	Commercially Available
Formic Acid	LC-MS Grade	Commercially Available
Dimethyl Sulfoxide-d6 (DMSO-d6)	NMR Grade	Commercially Available

Instrumentation

Instrument	Description
Preparative HPLC System	Equipped with a UV detector
Analytical HPLC System	Equipped with a UV detector
Liquid Chromatography-Mass Spectrometry (LC-MS) System	ESI source
Nuclear Magnetic Resonance (NMR) Spectrometer	400 MHz or higher
Fourier-Transform Infrared (FTIR) Spectrometer	With ATR accessory
Analytical Balance	0.01 mg readability
pH Meter	Calibrated
Rotary Evaporator	Standard laboratory model
Lyophilizer	Standard laboratory model

Experimental Protocols

Synthesis of Crude HCTZ-CH₂-HCTZ

The synthesis of the **HCTZ-CH₂-HCTZ** dimer is achieved through the reaction of hydrochlorothiazide with formaldehyde.

- **Reaction Setup:** In a round-bottom flask, suspend Hydrochlorothiazide (2.0 g) in a mixture of acetonitrile and water (1:1, 40 mL).
- **Addition of Formaldehyde:** While stirring, add formaldehyde solution (37%, 0.5 mL) to the suspension.
- **Reaction Conditions:** Heat the reaction mixture at 60-70°C under constant stirring for 24 hours.
- **Monitoring the Reaction:** Monitor the progress of the reaction by analytical HPLC to observe the formation of the dimer and the consumption of HCTZ.
- **Work-up:** After completion of the reaction, allow the mixture to cool to room temperature. Reduce the volume of the solvent by approximately half using a rotary evaporator. The crude product may precipitate upon cooling.
- **Isolation of Crude Product:** Filter the precipitate and wash with cold water. Dry the crude product under vacuum.

Purification by Preparative HPLC

The crude **HCTZ-CH₂-HCTZ** is purified using preparative reverse-phase high-performance liquid chromatography.^{[1][2][3][4]}

Parameter	Condition
Column	C18, 10 µm, 250 x 21.2 mm
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	20-60% B over 40 minutes
Flow Rate	20 mL/min
Detection	UV at 272 nm
Injection Volume	5 mL of a saturated solution of crude product in Mobile Phase A/B (80:20)

- Sample Preparation: Dissolve the crude product in the initial mobile phase composition to the highest possible concentration. Filter the solution through a 0.45 µm filter before injection.
- Fraction Collection: Collect the fractions corresponding to the main peak of **HCTZ-CH2-HCTZ**.
- Solvent Removal: Combine the collected fractions and remove the organic solvent using a rotary evaporator.
- Lyophilization: Freeze the remaining aqueous solution and lyophilize to obtain the purified **HCTZ-CH2-HCTZ** as a white to off-white powder.

Characterization and Purity Assessment

The identity and purity of the prepared reference standard are confirmed using a suite of analytical techniques.

Parameter	Condition
Column	C18, 5 μ m, 150 x 4.6 mm
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	20-60% B over 20 minutes
Flow Rate	1.0 mL/min
Detection	UV at 272 nm
Column Temperature	30°C
Injection Volume	10 μ L

Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Positive and Negative
Mass Analyzer	Quadrupole or Time-of-Flight (TOF)
Scan Range	m/z 100-1000

- ^1H NMR: Acquire the spectrum in DMSO- d_6 . Confirm the presence of the methylene bridge protons and the aromatic and sulfonamide protons of the two HCTZ moieties.
- ^{13}C NMR: Acquire the spectrum in DMSO- d_6 . Confirm the carbon signals corresponding to the dimer structure.

Acquire the IR spectrum of the solid material using an ATR accessory. Confirm the characteristic functional group vibrations.

Data Presentation

Table 1: Analytical HPLC Purity of Prepared HCTZ-CH₂-HCTZ

Lot Number	Purity by Area %
HCTZ-Dimer-001	> 99.5%

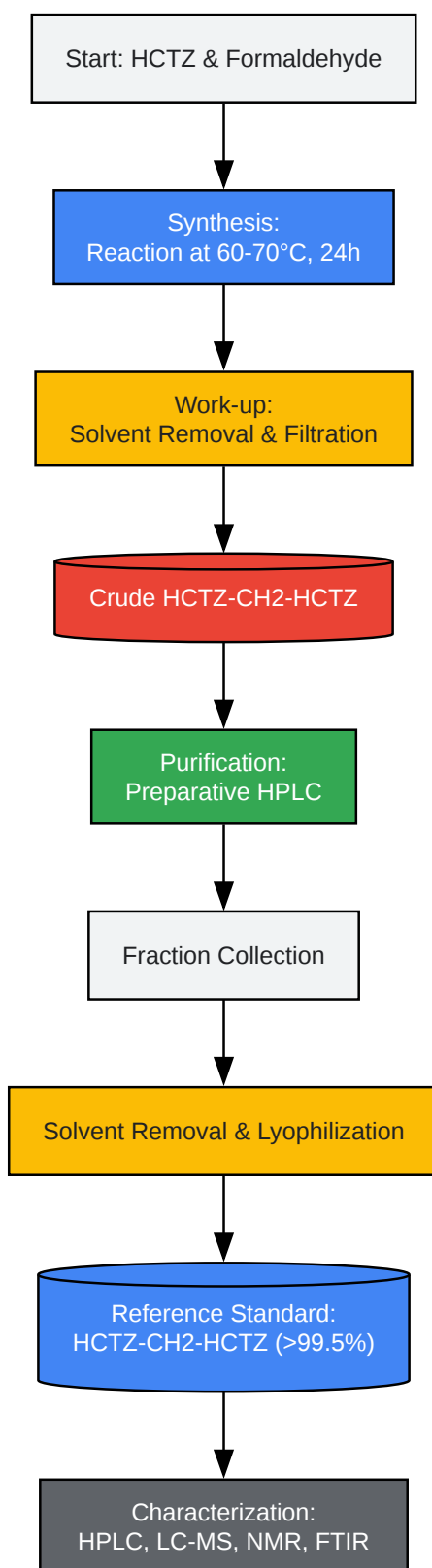
Table 2: Mass Spectrometry Data for HCTZ-CH₂-HCTZ

Ionization Mode	Expected m/z [M+H] ⁺	Observed m/z [M+H] ⁺	Expected m/z [M-H] ⁻	Observed m/z [M-H] ⁻
ESI	607.0	607.1	605.0	605.1

Table 3: Summary of ¹H NMR Spectral Data (in DMSO-d₆)

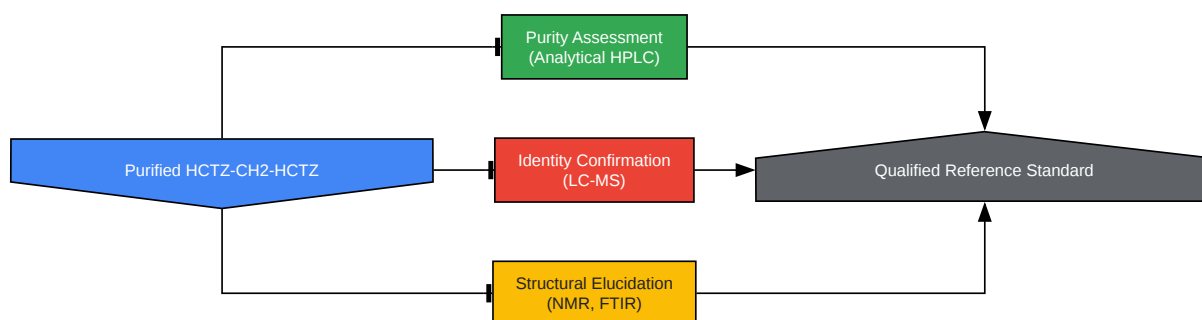
Chemical Shift (ppm)	Multiplicity	Integration	Assignment
Characteristic peaks to be filled based on actual spectrum			

Visualization



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Caption: Workflow for the synthesis and purification of the **HCTZ-CH₂-HCTZ** reference standard.



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Caption: Analytical workflow for the characterization of the **HCTZ-CH₂-HCTZ** reference standard.

Conclusion

This application note provides a comprehensive and detailed methodology for the preparation of a high-purity **HCTZ-CH₂-HCTZ** reference standard. The described synthesis, purification, and characterization protocols are essential for ensuring the quality and safety of hydrochlorothiazide drug products by enabling accurate monitoring and control of this critical impurity. The use of a well-characterized reference standard is a fundamental requirement for regulatory compliance and robust analytical method validation.

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